2,4,6-Trimethoxyphenol
Overview
Description
2,4,6-Trimethoxyphenol: is an organic compound with the molecular formula C9H12O4 . It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 4, and 6 positions. This compound is known for its white to pale yellow crystalline appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethoxyphenol can be synthesized through the alkylation of phenol. One common method involves the reaction of phenol with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of methoxy groups at the 2, 4, and 6 positions of the phenol ring .
Industrial Production Methods: In industrial settings, this compound is produced by the methylation of phenol using dimethyl sulfate or methyl iodide as methylating agents. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methoxy groups .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of trimethoxyquinone.
Reduction: Formation of trimethoxyhydroquinone.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2,4,6-Trimethoxyphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying phenolic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxyphenol involves its interaction with various molecular targets and pathways. The methoxy groups enhance its electron-donating properties, making it a potent antioxidant. It can scavenge free radicals and inhibit oxidative stress. Additionally, it can interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
- 2,4,6-Trimethylphenol
- 2,4,6-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxyphenol
- 1,2,3-Trimethoxybenzene
Comparison: 2,4,6-Trimethoxyphenol is unique due to the specific positioning of its methoxy groups, which significantly influences its chemical reactivity and biological activity. Compared to 2,4,6-Trimethylphenol, the presence of methoxy groups in this compound enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions. Additionally, the methoxy groups contribute to its antioxidant properties, which are not as pronounced in the methyl-substituted analogs .
Properties
IUPAC Name |
2,4,6-trimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJYYLNJWGKZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174469 | |
Record name | 2,4,6-Trimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20491-92-3 | |
Record name | 2,4,6-Trimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20491-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020491923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIMETHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MJL0GD54W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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